N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is 364.10276824 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Therapeutic Potential
- A study focused on the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcasing the potential of these compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
- Another investigation synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, demonstrating significant antileishmanial activity, suggesting their potential in protozoal infections treatment (Tahghighi et al., 2011).
Antimicrobial and Anticancer Activity
- Research on the antimycobacterial activity of substituted pyridine- and pyrazinecarboxylic acids highlighted the potential of these compounds in combating Mycobacterium tuberculosis, offering a pathway to address antibiotic resistance (Gezginci et al., 1998).
- A study on the synthesis, theoretical, spectroscopic, and electrochemical DNA binding investigations of 1, 3, 4-thiadiazole derivatives of ibuprofen and ciprofloxacin revealed their potential as cancer cell line inhibitors, indicating their application in cancer therapy (Farooqi et al., 2018).
Chemical Synthesis and Biological Evaluation
- The catalytic N-formylation for the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents demonstrated an efficient method for creating compounds with promising antimicrobial properties (Patel & Park, 2015).
- Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, expanding the scope of these compounds in antimicrobial resistance (Başoğlu et al., 2013).
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-10(2)14-18-19-16(24-14)17-13(21)11-5-7-20(8-6-11)15(22)12-4-3-9-23-12/h3-4,9-11H,5-8H2,1-2H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGATINNVWYIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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